molecular formula C24H20FN3O5S B3005035 Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-15-0

Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3005035
CAS No.: 851949-15-0
M. Wt: 481.5
InChI Key: NBHHNGDFTFJTGI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 2-ethoxybenzamido substituent at position 5 and a 4-fluorophenyl group at position 3. Its structure combines a fused thiophene-pyridazine core with polar substituents (ethoxybenzamido, fluorophenyl, and ester groups), likely influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-3-32-18-8-6-5-7-16(18)21(29)26-22-19-17(13-34-22)20(24(31)33-4-2)27-28(23(19)30)15-11-9-14(25)10-12-15/h5-13H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHHNGDFTFJTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to the thieno[3,4-d]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse pharmacological properties. The unique structural features of this compound contribute to its biological activity, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O6S, with a molecular weight of 493.53 g/mol. The structure includes an ethoxybenzamide moiety and a fluorophenyl substituent, which are critical for its biological interactions.

Property Value
Molecular FormulaC25H23N3O6S
Molecular Weight493.53 g/mol
IUPAC NameThis compound

Preliminary studies indicate that compounds within the thieno[3,4-d]pyridazine class may interact with various biological targets, including receptors and enzymes. Specific mechanisms of action include:

  • Enzyme Inhibition : Compounds similar to Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine have shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : Research suggests that these compounds may act as allosteric modulators at certain receptor sites, influencing cellular signaling pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of thieno[3,4-d]pyridazine derivatives. For instance:

  • Study Findings : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Case Study : In vitro studies revealed that Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine displayed significant activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine, a comparison with similar compounds is essential.

Compound Name Biological Activity Unique Features
Ethyl 5-(2-methylbenzamido)-3-(4-fluorophenyl)Moderate anticancer activityMethyl substitution may affect potency
Ethyl 5-(2-chlorobenzamido)-3-(phenyl)Stronger antimicrobial effectsChlorine substitution enhances reactivity
Ethyl 5-(2-nitrobenzamido)-3-(methylphenyl)Notable cytotoxicityNitro group may enhance interactions

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 5

The target compound’s 2-ethoxybenzamido group distinguishes it from analogs such as Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 26) . Key differences include:

  • Electronic and steric effects: The 2-ethoxybenzamido group introduces a bulky, electron-rich aromatic substituent compared to the smaller amino group in compound 26. This may enhance π-π stacking interactions or hinder metabolic degradation.

Halogen Substituent Variations at Position 3

The 4-fluorophenyl group in the target compound is conserved in compound 26 but differs in analogs like Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 28) and Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 29) .

  • Halogen effects : Fluorine’s electronegativity and small size (vs. chlorine) may reduce steric hindrance and alter electronic interactions with target proteins.
  • Positional effects : The 4-fluorophenyl group (para-substitution) in the target compound and compound 26 may favor specific binding conformations compared to meta-chloro substitution in compound 27.

Comparison with Aryl Carbonylamino Derivatives

describes Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate, which replaces the 2-ethoxybenzamido group with a 4-fluorophenyl carbonylamino substituent .

  • Substituent position : The para-fluorine on the benzamido group (vs. ortho-ethoxy in the target compound) may reduce steric bulk but limit solubility due to decreased polarity.
  • Bioactivity implications : The ortho-ethoxy group in the target compound could enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Compound 26 (amino substituent): Melting point 178–180°C .

NMR Spectral Analysis

highlights NMR as a tool to compare substituent effects . For example:

  • Region A (positions 39–44) : In analogs with bulky substituents (e.g., 2-ethoxybenzamido), upfield/downfield shifts may indicate altered electronic environments or conformational changes.
  • Region B (positions 29–36) : Fluorine’s electron-withdrawing effect in the 4-fluorophenyl group could deshield nearby protons, distinct from chlorine’s larger inductive effect in compounds 28/28.

Mass Spectrometry

  • Compound 26: [M+H]⁺ at m/z 334.11 .
  • Target compound: The 2-ethoxybenzamido group adds ~165 Da (C₉H₁₁NO₂), predicting [M+H]⁺ near m/z 500.

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